CYP3A4 Inhibition: Ketoconazole vs. Fluconazole & Itraconazole
Ketoconazole is a potent inhibitor of human CYP3A4, with a reported Ki of 0.015 μM, making it approximately 1,100-fold more potent than fluconazole (Ki = 16.6 μM) but approximately 12-fold less potent than itraconazole (Ki = 0.0013 μM) [1]. This positions ketoconazole as a strong CYP3A4 inhibitor suitable for studies requiring significant enzyme suppression, yet its intermediate potency between itraconazole and fluconazole offers a distinct pharmacological profile for experimental design [2].
| Evidence Dimension | CYP3A4 Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 0.015 μM |
| Comparator Or Baseline | Itraconazole: 0.0013 μM; Fluconazole: 16.6 μM |
| Quantified Difference | Ketoconazole is 12-fold less potent than itraconazole and 1,107-fold more potent than fluconazole |
| Conditions | In vitro human CYP3A4 enzyme assay (reported Ki values) |
Why This Matters
For procurement in drug metabolism and interaction studies, selecting ketoconazole over fluconazole ensures robust CYP3A4 inhibition, while choosing it over itraconazole may be preferred when complete CYP3A4 suppression is not desired.
- [1] Table 3. CYP3A4 inhibition parameters (Ki) for itraconazole, ketoconazole, and fluconazole. Sci Rep. 2023;13:16138. doi:10.1038/s41598-023-43258-9 View Source
- [2] Venkatakrishnan K, et al. Effects of the antifungal agents on oxidative drug metabolism: clinical relevance. Clin Pharmacokinet. 2000;38(2):111-180. View Source
